Cas no 84567-98-6 ((2S,3S)-3-Hydroxy-2-methylbutanoic Acid)

(2S,3S)-3-Hydroxy-2-methylbutanoic Acid structure
84567-98-6 structure
Nome do Produto:(2S,3S)-3-Hydroxy-2-methylbutanoic Acid
N.o CAS:84567-98-6
MF:C5H10O3
MW:118.131102085114
CID:989473
PubChem ID:12313369

(2S,3S)-3-Hydroxy-2-methylbutanoic Acid Propriedades químicas e físicas

Nomes e Identificadores

    • 3-hydroxy-2-methyl-(2S,3S)-Butanoic acid
    • (2S,3S)-3-Hydroxy-2-methylbutanoic Acid
    • (2S,3S)-3-Hydroxy-2-methylbutanoic acid (ACI)
    • Butanoic acid, 3-hydroxy-2-methyl-, [S-(R*,R*)]- (ZCI)
    • 2S,3S-Nilic acid
    • (-)-(2r,3r)-3-hydroxy-2-methylbutyric acid
    • 3-Hydroxy-2-methyl-[S-(R,R)]-butanoic acid
    • SCHEMBL5549445
    • (2R,3R)-3-hydroxy-2-methylbutanoic acid
    • [S-(R,R)]-3-Hydroxy-2-methyl-butanoic acid
    • [S-(R,R)]-3-Hydroxy-2-methyl-butanoate
    • 3-hydroxy-2-methyl-[S-(R*,R*)]-Butanoate
    • 3-hydroxy-2-methyl-[S-(R*,R*)]-Butanoic acid
    • 3-hydroxy-2-methyl-[S-(R,R)]-Butanoate
    • LMFA01050492
    • CHEBI:168648
    • Inchi: 1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4-/m0/s1
    • Chave InChI: VEXDRERIMPLZLU-IMJSIDKUSA-N
    • SMILES: [C@@H](C)(C(=O)O)[C@@H](O)C

Propriedades Computadas

  • Massa Exacta: 118.062994177g/mol
  • Massa monoisotópica: 118.062994177g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 8
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 89.7
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0
  • Superfície polar topológica: 57.5Ų

(2S,3S)-3-Hydroxy-2-methylbutanoic Acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
H946525-500mg
(2S,3S)-3-Hydroxy-2-methylbutanoic Acid
84567-98-6
500mg
$ 7600.00 2023-09-07
TRC
H946525-100mg
(2S,3S)-3-Hydroxy-2-methylbutanoic Acid
84567-98-6
100mg
$1642.00 2023-05-18
TRC
H946525-10mg
(2S,3S)-3-Hydroxy-2-methylbutanoic Acid
84567-98-6
10mg
$207.00 2023-05-18

(2S,3S)-3-Hydroxy-2-methylbutanoic Acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, rt → reflux; 16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referência
Total Synthesis and Configurational Assignment of Ascospiroketal A
Chang, Stanley; et al, Chemistry - A European Journal, 2015, 21(46), 16646-16653

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Mechanistic Studies of Fatty Acid Activation by CYP152 Peroxygenases Reveal Unexpected Desaturase Activity
Pickl, Mathias; et al, ACS Catalysis, 2019, 9(1), 565-577

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Simple conversion of (R)-3-hydroxybutanoic acid to the (S)-enantiomer and its lactone, (-)-(S)-4-methyloxetan-2-one
Griesbeck, Axel; et al, Helvetica Chimica Acta, 1987, 70(5), 1320-5

Método de produção 4

Condições de reacção
1.1 Solvents: Tetrahydrofuran
2.1 -
3.1 Reagents: Ozone Solvents: Dichloromethane
Referência
Stereoselective synthesis of alcohols. XXIX. Addition of (α-methoxycrotyl)boronates to aldehydes
Hoffmann, Reinhard W.; et al, Chemische Berichte, 1989, 122(5), 903-9

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Mechanistic Studies of Fatty Acid Activation by CYP152 Peroxygenases Reveal Unexpected Desaturase Activity
Pickl, Mathias; et al, ACS Catalysis, 2019, 9(1), 565-577

Método de produção 6

Condições de reacção
1.1 Solvents: Benzene
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Simple conversion of (R)-3-hydroxybutanoic acid to the (S)-enantiomer and its lactone, (-)-(S)-4-methyloxetan-2-one
Griesbeck, Axel; et al, Helvetica Chimica Acta, 1987, 70(5), 1320-5

Método de produção 7

Condições de reacção
1.1 Reagents: Ozone Solvents: Dichloromethane
Referência
Stereoselective synthesis of alcohols. XXIX. Addition of (α-methoxycrotyl)boronates to aldehydes
Hoffmann, Reinhard W.; et al, Chemische Berichte, 1989, 122(5), 903-9

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Water
2.1 Solvents: Benzene
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane
3.2 -
4.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Simple conversion of (R)-3-hydroxybutanoic acid to the (S)-enantiomer and its lactone, (-)-(S)-4-methyloxetan-2-one
Griesbeck, Axel; et al, Helvetica Chimica Acta, 1987, 70(5), 1320-5

Método de produção 9

Condições de reacção
1.1 -
2.1 Reagents: Ozone Solvents: Dichloromethane
Referência
Stereoselective synthesis of alcohols. XXIX. Addition of (α-methoxycrotyl)boronates to aldehydes
Hoffmann, Reinhard W.; et al, Chemische Berichte, 1989, 122(5), 903-9

Método de produção 10

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Simple conversion of (R)-3-hydroxybutanoic acid to the (S)-enantiomer and its lactone, (-)-(S)-4-methyloxetan-2-one
Griesbeck, Axel; et al, Helvetica Chimica Acta, 1987, 70(5), 1320-5

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Benzene
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane
3.2 -
4.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Simple conversion of (R)-3-hydroxybutanoic acid to the (S)-enantiomer and its lactone, (-)-(S)-4-methyloxetan-2-one
Griesbeck, Axel; et al, Helvetica Chimica Acta, 1987, 70(5), 1320-5

(2S,3S)-3-Hydroxy-2-methylbutanoic Acid Raw materials

(2S,3S)-3-Hydroxy-2-methylbutanoic Acid Preparation Products

Fornecedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd